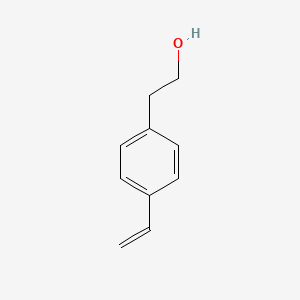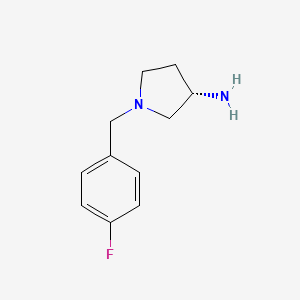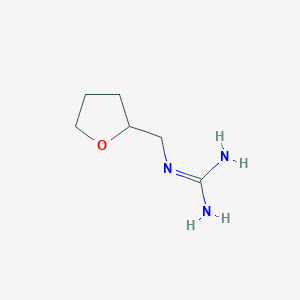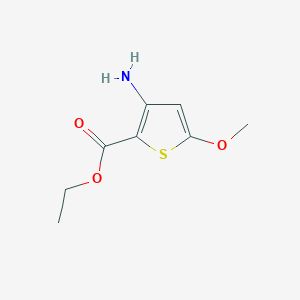
2-(4-Vinylphenyl)ethanol
Descripción general
Descripción
2-(4-Vinylphenyl)ethanol, also known as 2-(4-ethenylphenyl)ethanol, is a useful research chemical . It has a molecular weight of 148.20 and a molecular formula of C10H12O .
Synthesis Analysis
2-(4-Vinylphenyl)ethanol can be synthesized from styrene and ethylene oxide in the presence of a basic catalyst. The reaction involves opening the epoxide ring and adding the styrene to the hydroxyl group to produce 2-(4-Vinylphenyl)ethanol. The product can be purified by distillation under vacuum.Molecular Structure Analysis
The molecular structure of 2-(4-Vinylphenyl)ethanol consists of a vinyl group and a hydroxyl group attached to a phenyl ring. The InChI key is TVUARPCSZQNJJZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-(4-Vinylphenyl)ethanol is a colorless to light yellow liquid. It has a molecular weight of 162.22 g/mol, a boiling point of 239 °C, and a melting point of -10 °C. It is soluble in common organic solvents such as ethanol, acetonitrile, and toluene. It has a refractive index of 1.574 and a density of 1.050 g/cm3.Aplicaciones Científicas De Investigación
Self-Healing Polymers and Hydrogels
Recent advancements in self-healing materials have highlighted VP’s role. Specifically:
- Boronic Ester-Based Hydrogels : VP-containing hydrogels exhibit excellent self-healing properties due to dynamic covalent bonds formed between boronic acids and diols. These hydrogels respond to changes in pH, hydrophilicity, and glucose levels, making them promising for drug delivery, medical adhesion, and bioimplants .
Ongoing Research and Future Directions
Scientists continue to explore VP’s potential in various fields. Current investigations include:
Direcciones Futuras
The future directions of 2-(4-Vinylphenyl)ethanol could involve the development of new synthetic routes that use safer starting materials and the investigation of the mechanisms underlying its biological activity. Additionally, its potential applications in various fields of research and industry could be explored .
Propiedades
IUPAC Name |
2-(4-ethenylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-9-3-5-10(6-4-9)7-8-11/h2-6,11H,1,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUARPCSZQNJJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Vinylphenyl)ethanol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(2-Amino-4-methylphenoxy)propyl]-N,N-dimethylamine](/img/structure/B3138459.png)




![4-{2-[(2,4-Dibromo-6-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3138488.png)
![6-Methyl-3-{[(thiophen-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B3138507.png)
![(4-Hydroxymethyl-[1,2,3]triazol-1-yl)-acetic acid](/img/structure/B3138514.png)

![N-[3-(4-tert-Butyl-benzoyl)-5-methyl-thiophen-2-yl]-2-chloro-acetamide](/img/structure/B3138526.png)

